Hdac6-IN-33

HDAC6 selectivity class I HDAC

Confounding class I off-target effects complicate HDAC6 research with conventional hydroxamate inhibitors. HDAC6-IN-33 eliminates this issue with a non-hydroxamate DFMO warhead and absolute selectivity. • No activity against HDAC1-4, ensuring clean phenotypic interpretation. • Essentially irreversible target engagement supports sustained washout-resistant HDAC6 inactivation. • DFMO zinc-binding group avoids hydroxamate-associated genotoxicity for safer preclinical studies. ≥98% purity, white to off-white solid, shipped with blue ice worldwide.

Molecular Formula C14H11F2N5O
Molecular Weight 303.27 g/mol
Cat. No. B12385930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHdac6-IN-33
Molecular FormulaC14H11F2N5O
Molecular Weight303.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC2=NC=C(C=N2)C3=NN=C(O3)C(F)F
InChIInChI=1S/C14H11F2N5O/c15-11(16)13-21-20-12(22-13)10-7-18-14(19-8-10)17-6-9-4-2-1-3-5-9/h1-5,7-8,11H,6H2,(H,17,18,19)
InChIKeyAWVDCEAYEQNKPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





HDAC6-IN-33: Selective Irreversible HDAC6 Inhibitor


HDAC6-IN-33 (compound 6, CAS 2444302-23-0) is a selective, tight-binding, and essentially irreversible inhibitor of histone deacetylase 6 (HDAC6) that utilizes a difluoromethyl-1,3,4-oxadiazole (DFMO) zinc-binding group rather than the genotoxic hydroxamic acid moiety common to many clinical HDAC6 inhibitors [1]. The compound exhibits an IC50 of 193 nM against HDAC6 and demonstrates no measurable activity against class I HDAC isoforms (HDAC1-4), establishing a clean selectivity profile for mechanistic studies . Its inhibition proceeds via a two-step slow-binding mechanism that culminates in essentially irreversible target engagement, distinguishing it from reversible inhibitors in the class .

HDAC6-IN-33 Differentiation


Substituting HDAC6-IN-33 with another HDAC6 inhibitor without careful validation is scientifically unsound due to three critical and quantifiable divergences. First, HDAC6-IN-33 employs a non-hydroxamate DFMO zinc-binding group that undergoes enzyme-catalyzed ring opening to yield an essentially irreversible active species, whereas clinical candidates such as ricolinostat (ACY-1215) and tubastatin A rely on reversible hydroxamate chelation [1]. Second, HDAC6-IN-33 exhibits complete inactivity against HDAC1-4 at concentrations tested, while ricolinostat retains measurable class I activity (HDAC1 IC50 332 nM, HDAC2 IC50 632 nM) [2]. Third, HDAC6-IN-33's two-step slow-binding kinetics produce time-dependent potency shifts (IC50 decreases from 347 nM to 129 nM with preincubation) and essentially irreversible target residence, fundamentally altering pharmacodynamic profiles relative to fast-on/fast-off reversible inhibitors . These differences mandate compound-specific validation; simple interchange will confound experimental interpretation.

HDAC6-IN-33 Comparative Performance


Class I HDAC Selectivity

HDAC6-IN-33 demonstrates no measurable activity (n.e.) against HDAC1, HDAC2, HDAC3, and HDAC4 at concentrations tested, establishing absolute class I selectivity [1]. In direct cross-study comparison, clinical-stage HDAC6 inhibitors ricolinostat (ACY-1215) and citarinostat (ACY-241) retain substantial off-target class I activity: ricolinostat IC50 values are 332 nM (HDAC1), 632 nM (HDAC2), and 199 nM (HDAC3) [2]; citarinostat IC50 values are 153 nM (HDAC1), 620 nM (HDAC2), and 268 nM (HDAC3) [2].

HDAC6 selectivity class I HDAC epigenetics cancer research

DFMO vs. Hydroxamate Zinc-Binding Groups

HDAC6-IN-33 incorporates a difluoromethyl-1,3,4-oxadiazole (DFMO) zinc-binding group that is chemically distinct from the hydroxamic acid moiety present in tubastatin A, ricolinostat (ACY-1215), citarinostat (ACY-241), and vorinostat (SAHA) [1]. The DFMO group undergoes HDAC6-catalyzed ring opening to generate a deprotonated difluoroacetylhydrazide active species that coordinates zinc via a strong anionic interaction, enabling essentially irreversible inhibition without covalent bond formation [2]. This contrasts with hydroxamate-based inhibitors, which carry documented genotoxic potential that limits therapeutic translation opportunities [3].

zinc-binding group DFMO hydroxamic acid genotoxicity drug discovery

Slow-Binding Irreversible Inhibition

HDAC6-IN-33 inhibits HDAC6 via a two-step slow-binding (induced-fit) mechanism that confers time-dependent potency enhancement and essentially irreversible target engagement [1]. IC50 values shift from 347 nM (5 min preincubation) to 193 nM (1 h preincubation) to 129 nM (2 h preincubation) [2]. In 100-fold jump dilution experiments, HDAC6 activity could not be restored after dilution of the HDAC6-IN-33-enzyme complex, confirming essentially irreversible binding . By contrast, the trifluoromethyl analog (compound 17) exhibits fast-off reversible binding, and vorinostat (SAHA) displays fast-on/fast-off behavior with full activity restoration upon dilution [3].

slow-binding irreversible inhibition target residence time enzyme kinetics pharmacodynamics

DMSO Solubility Profile

HDAC6-IN-33 exhibits high DMSO solubility (≥100 mg/mL), enabling convenient preparation of concentrated stock solutions (e.g., 10 mM, 20 mM) without precipitation concerns . The compound is supplied as a white to off-white solid with molecular weight 303.27 g/mol and purity ≥98.96%, and is stable at -20°C for 3 years as powder . Established in vivo formulation protocols using DMSO/Tween 80/Saline or DMSO/PEG300/Tween 80/Saline are documented, and solubility calculators are available for custom formulation optimization . While direct comparative solubility data for HDAC6-IN-33 versus other HDAC6 inhibitors is not published in primary literature, vendor technical datasheets confirm formulation-ready properties for both in vitro and in vivo applications.

solubility formulation DMSO in vivo dosing PK

HDAC6-IN-33 Research Applications


HDAC6-Specific Mechanistic Studies

Investigators seeking to isolate HDAC6-dependent biology without confounding class I HDAC inhibition should select HDAC6-IN-33. Its complete inactivity against HDAC1-4 [1] enables unambiguous interpretation of cellular and in vivo phenotypes, avoiding the off-target transcriptional effects seen with clinical HDAC6 inhibitors ricolinostat (HDAC1 IC50 332 nM, HDAC2 632 nM) and citarinostat (HDAC1 IC50 153 nM, HDAC2 620 nM) [2]. This is particularly critical for studies of α-tubulin acetylation, aggresome formation, and HDAC6-mediated protein degradation where class I inhibition would introduce confounding variables.

Irreversible Target Engagement Studies

HDAC6-IN-33's essentially irreversible binding profile [1] makes it the tool of choice for washout experiments, jump dilution assays, and studies requiring sustained HDAC6 inactivation after compound removal. Unlike reversible inhibitors (e.g., ricolinostat, tubastatin A, vorinostat) that rapidly dissociate upon dilution, HDAC6-IN-33 remains tightly bound to HDAC6, enabling investigators to probe the duration and persistence of target engagement independent of continuous extracellular drug exposure. This property is invaluable for correlating target occupancy with phenotypic outcomes in both biochemical and cellular systems.

Hydroxamate-Free Translational Studies

For preclinical programs aiming toward eventual therapeutic translation, HDAC6-IN-33 offers a critical advantage: its DFMO zinc-binding group circumvents the genotoxicity concerns inherent to hydroxamic acid-containing HDAC6 inhibitors [1]. This chemical differentiation supports safety pharmacology studies, combination therapy evaluation (e.g., with proteasome inhibitors or immunomodulatory agents), and in vivo disease models where minimizing hydroxamate-related toxicity is paramount. HDAC6-IN-33 enables assessment of HDAC6 inhibition efficacy in oncology, neurodegeneration, and inflammation models without the confounding liability that limits hydroxamate-based clinical candidates.

Combination Studies with Proteasome Inhibitors

HDAC6 inhibition synergizes with proteasome inhibitors (e.g., bortezomib) by disrupting aggresome-mediated protein degradation [1]. HDAC6-IN-33's absolute class I selectivity [2] ensures that observed synergy derives solely from HDAC6 blockade rather than compounded class I-mediated transcriptional effects. This is particularly important for multiple myeloma and lymphoma models where class I HDAC inhibition can independently induce apoptosis, confounding the interpretation of HDAC6-specific combination benefits. HDAC6-IN-33 provides a clean pharmacological tool to dissect HDAC6-proteasome pathway interactions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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